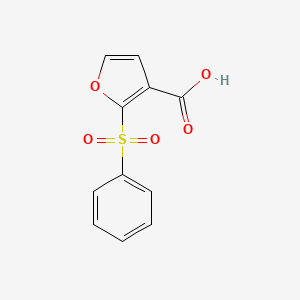

2-(Benzenesulfonyl)furan-3-carboxylic acid

Description

2-(Benzenesulfonyl)furan-3-carboxylic acid is a synthetic furan derivative characterized by a benzenesulfonyl group at position 2 and a carboxylic acid moiety at position 3 of the furan ring. This compound is commercially available (e.g., CymitQuimica, Ref. 3D-DXC60617) and is primarily utilized in chemical synthesis for pharmaceutical and material science applications . Its molecular formula is C11H8O5S, with a molecular weight of 252.24 g/mol.

Properties

IUPAC Name |

2-(benzenesulfonyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-10(13)9-6-7-16-11(9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYLIIUPIZULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)furan-3-carboxylic acid typically involves the sulfonylation of furan derivatives. One common method is the reaction of furan-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dicarboxylic acid derivatives.

Reduction: Benzyl-substituted furan derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)furan-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)furan-3-carboxylic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Sulfonyl vs. Sulfanyl Groups

2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid (CAS: 1155080-74-2)

- 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid (CAS: 565174-28-9) Molecular formula: C17H14O3S Molecular weight: 298.36 g/mol Key difference: Incorporates a benzylsulfanyl group and a benzofuran core. The sulfur atom in the sulfanyl group (vs.

Carboxylic Acid Positional Isomers

Methyl-Substituted Benzofuran Derivatives

Compounds such as 3-Methylbenzofuran-2-carboxylic acid (CAS: 24673-56-1) and its dimethyl/trimethyl analogs (e.g., 3,5-Dimethylbenzofuran-2-carboxylic acid) exhibit structural similarities but lack sulfonyl/sulfanyl groups. These derivatives show:

- Lower molecular weights (e.g., 176.17 g/mol for 3-Methylbenzofuran-2-carboxylic acid).

Data Table: Key Properties of Selected Compounds

Biological Activity

2-(Benzenesulfonyl)furan-3-carboxylic acid is an organic compound with significant potential in biological applications. Its unique structure, featuring a furan ring substituted with a benzenesulfonyl group and a carboxylic acid group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₈O₅S

- IUPAC Name : this compound

- Molecular Weight : 240.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of furan-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction can be performed at room temperature or slightly elevated temperatures to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties. A study highlighted that benzofuran derivatives, similar in structure, demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The derivative 9e exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong efficacy .

Table 1: Antiproliferative Activities of Benzofuran Derivatives

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| Doxorubicin (Dox) | 1.43 ± 0.12 | 2.36 ± 0.18 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It can modulate signaling pathways by interacting with specific receptors, affecting cellular responses.

In particular, studies have indicated that compounds related to this structure can selectively inhibit carbonic anhydrases (CAs), enzymes involved in pH regulation and tumorigenicity .

Case Studies

A notable case study focused on the antiproliferative effects of benzofuran-based carboxylic acids on breast cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates:

- Cell Cycle Arrest : Treatment with derivative 9e led to a significant increase in cells arrested at the G2-M phase.

- Apoptosis Induction : The percentage of apoptotic cells increased markedly from control levels to treatment levels (34.29% total apoptosis for treated cells compared to only 1.46% for controls).

Table 2: Apoptotic Cell Distribution After Treatment

| Compound | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| 9e | 34.29 | 8.11 | 23.77 | 2.41 |

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.